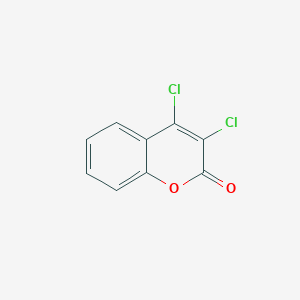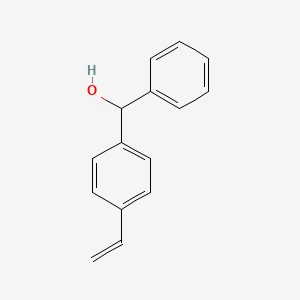![molecular formula C9H8N6O B11892463 2,6-Diamino-1,7-Dihydro-8h-Imidazo[4,5-G]quinazolin-8-One](/img/structure/B11892463.png)
2,6-Diamino-1,7-Dihydro-8h-Imidazo[4,5-G]quinazolin-8-One
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,6-Diamino-3H-imidazo[4,5-g]quinazolin-8(7H)-one is a heterocyclic compound that has garnered significant interest in the fields of medicinal and synthetic organic chemistry. This compound is known for its unique structure, which combines an imidazole ring fused with a quinazoline ring, making it a valuable scaffold for the development of various pharmacologically active agents.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Diamino-3H-imidazo[4,5-g]quinazolin-8(7H)-one typically involves the condensation of 2-aminobenzamides with aldehydes under visible light irradiation. This reaction proceeds using fluorescein as a photocatalyst in the presence of tert-butyl hydroperoxide (TBHP) without the need for a metal catalyst . Another method involves the oxidative condensation of benzylamines and 2-methylquinazolin-4(3H)-ones using iodine as a promoter and molecular oxygen as a terminal oxidant .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthetic routes mentioned above can be scaled up for industrial applications, provided that the reaction conditions are optimized for larger-scale production.
Chemical Reactions Analysis
Types of Reactions
2,6-Diamino-3H-imidazo[4,5-g]quinazolin-8(7H)-one undergoes various types of chemical reactions, including:
Common Reagents and Conditions
Oxidation: Iodine and molecular oxygen.
Substitution: Hydrazine hydrate, 2-aminobenzimidazole, 3-amino-1,2,4-triazole.
Major Products
The major products formed from these reactions include various functionalized imidazoquinazolinones, which can exhibit significant antifungal and antioxidant activities .
Scientific Research Applications
2,6-Diamino-3H-imidazo[4,5-g]quinazolin-8(7H)-one has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 2,6-Diamino-3H-imidazo[4,5-g]quinazolin-8(7H)-one involves its interaction with various molecular targets and pathways. The compound’s unique structure allows it to interact with enzymes and receptors, leading to its pharmacological effects. For example, its antifungal activity is attributed to its ability to inhibit fungal cell wall synthesis .
Comparison with Similar Compounds
Similar Compounds
2-Amino-3,8-dimethylimidazo[4,5-f]quinoxaline: A food-derived carcinogen found in high-temperature-cooked fish and meats.
Thiazoloquinazoline derivatives: Known for their antifungal and antioxidant activities.
Uniqueness
2,6-Diamino-3H-imidazo[4,5-g]quinazolin-8(7H)-one is unique due to its dual amine groups at positions 2 and 6, which enhance its reactivity and potential for functionalization. This makes it a valuable scaffold for the development of various pharmacologically active agents.
Properties
Molecular Formula |
C9H8N6O |
|---|---|
Molecular Weight |
216.20 g/mol |
IUPAC Name |
2,6-diamino-1,7-dihydroimidazo[4,5-g]quinazolin-8-one |
InChI |
InChI=1S/C9H8N6O/c10-8-13-5-1-3-4(2-6(5)14-8)12-9(11)15-7(3)16/h1-2H,(H3,10,13,14)(H3,11,12,15,16) |
InChI Key |
WFECBOHPSURSGU-UHFFFAOYSA-N |
Canonical SMILES |
C1=C2C(=CC3=C1NC(=N3)N)N=C(NC2=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


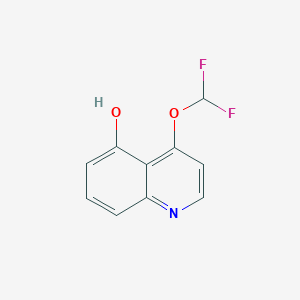
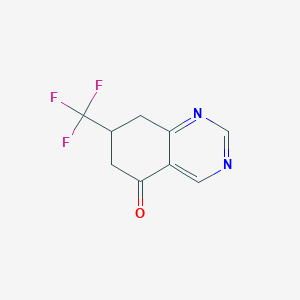

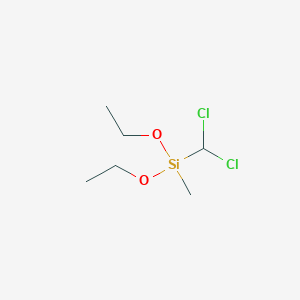

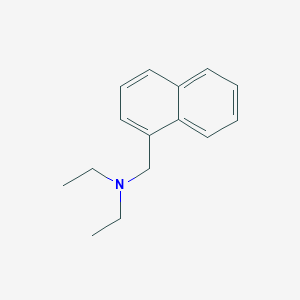
![6-Chloro-4-(ethylsulfanyl)-1h-pyrazolo[3,4-d]pyrimidine](/img/structure/B11892435.png)
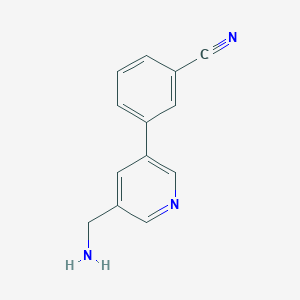
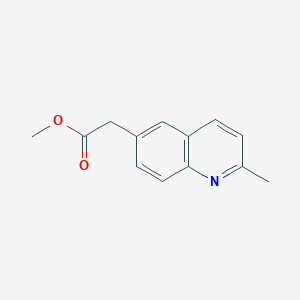
![8-bromoimidazo[1,2-c]pyrimidin-5(6H)-one](/img/structure/B11892454.png)

